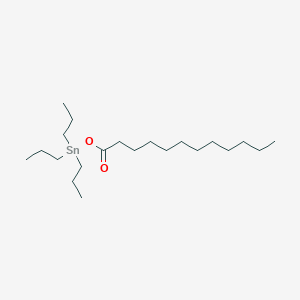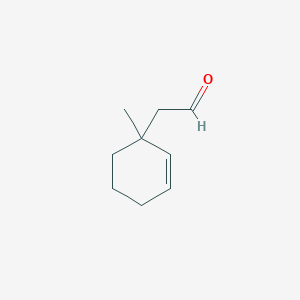- CAS No. 59099-55-7](/img/structure/B14609511.png)
Acetonitrile, bromo[(4-chlorophenyl)sulfonyl](methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- is a complex organic compound characterized by the presence of multiple functional groups, including a bromo group, a chlorophenyl group, and two sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, bromo(4-chlorophenyl)sulfonyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of acetonitrile, followed by the introduction of the (4-chlorophenyl)sulfonyl and methylsulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetonitrile, bromo(4-chlorophenyl)sulfonyl- may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which Acetonitrile, bromo(4-chlorophenyl)sulfonyl- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows the compound to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target molecules, leading to changes in biological or chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromoacetonitrile: Similar in structure but lacks the sulfonyl and chlorophenyl groups.
4-Bromophenylacetonitrile: Contains a bromophenyl group but lacks the sulfonyl groups.
Methylsulfonylacetonitrile: Contains a methylsulfonyl group but lacks the bromo and chlorophenyl groups.
Uniqueness
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.
Eigenschaften
CAS-Nummer |
59099-55-7 |
|---|---|
Molekularformel |
C9H7BrClNO4S2 |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
2-bromo-2-(4-chlorophenyl)sulfonyl-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C9H7BrClNO4S2/c1-17(13,14)9(10,6-12)18(15,16)8-4-2-7(11)3-5-8/h2-5H,1H3 |
InChI-Schlüssel |
PMCWJQUWTPUFLD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(C#N)(S(=O)(=O)C1=CC=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)



![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)


![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)
